ethyl 2-(methylamino)butanoate hydrochloride
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Overview
Description
Ethyl 2-(methylamino)butanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It appears as a white to off-white crystalline powder and is soluble in water and organic solvents . This compound is primarily used as an intermediate in the pharmaceutical industry and as a reagent in organic synthesis .
Preparation Methods
Ethyl 2-(methylamino)butanoate hydrochloride can be synthesized through the reaction of 2-bromobutanoic acid ethyl ester with methylamine under appropriate conditions . The reaction typically involves the following steps:
Reaction of 2-bromobutanoic acid ethyl ester with methylamine: This step involves the nucleophilic substitution of the bromine atom by the methylamino group.
Formation of the hydrochloride salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of ethyl 2-(methylamino)butanoate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(methylamino)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the methylamino group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(methylamino)butanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: This compound is used as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is employed in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a precursor or intermediate in biochemical pathways, leading to the formation of active pharmaceutical ingredients or other biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-(methylamino)butanoate hydrochloride can be compared with similar compounds such as:
Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(aminomethyl)butanoate hydrochloride: This compound has an aminomethyl group instead of a methylamino group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it suitable for particular applications in organic synthesis and pharmaceutical research .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(methylamino)butanoate hydrochloride involves the reaction of ethyl acetoacetate with methylamine followed by reduction and hydrolysis.", "Starting Materials": [ "Ethyl acetoacetate", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with excess methylamine in ethanol to form ethyl 2-(methylamino)butanoate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The resulting amine is then hydrolyzed with hydrochloric acid to form ethyl 2-(methylamino)butanoate hydrochloride.", "Step 4: The product is isolated by filtration and drying." ] } | |
CAS No. |
2648939-69-7 |
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
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